5-Fluoro-2-(pyridin-4-yl)benzaldehyde
Overview
Description
5-Fluoro-2-(pyridin-4-yl)benzaldehyde is a fluorinated aromatic aldehyde that contains a pyridine ring
Synthetic Routes and Reaction Conditions:
Direct Fluorination: One common method involves the direct fluorination of 2-(pyridin-4-yl)benzaldehyde using fluorinating agents such as Selectfluor or xenon difluoride.
Cross-Coupling Reactions: Another approach is the Suzuki-Miyaura cross-coupling reaction, where a boronic acid derivative of pyridine is coupled with a fluorinated aryl halide in the presence of a palladium catalyst.
Electrophilic Aromatic Substitution:
Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromic acid.
Reduction: The fluorine atom can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to form the corresponding hydroxyl group.
Substitution: The pyridine ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, alcohols, and halides
Major Products Formed:
Carboxylic acids from oxidation
Hydroxyl derivatives from reduction
Substituted pyridines from nucleophilic substitution
Scientific Research Applications
5-Fluoro-2-(pyridin-4-yl)benzaldehyde is utilized in various scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the development of fluorinated compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: It is used in the production of agrochemicals and materials with enhanced properties due to the presence of fluorine.
Mechanism of Action
The mechanism by which 5-Fluoro-2-(pyridin-4-yl)benzaldehyde exerts its effects depends on its specific application. For example, in drug discovery, it may act as an inhibitor by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the biological system and the intended application.
Comparison with Similar Compounds
2-(Pyridin-4-yl)benzaldehyde
5-Fluoro-2-(pyridin-3-yl)benzaldehyde
5-Fluoro-2-(pyridin-2-yl)benzaldehyde
Uniqueness: 5-Fluoro-2-(pyridin-4-yl)benzaldehyde is unique due to the presence of the fluorine atom at the 5-position, which significantly alters its chemical reactivity and physical properties compared to its non-fluorinated counterparts. The fluorine atom enhances the compound's stability and its ability to participate in various chemical reactions.
Properties
IUPAC Name |
5-fluoro-2-pyridin-4-ylbenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FNO/c13-11-1-2-12(10(7-11)8-15)9-3-5-14-6-4-9/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTUMKVKXCJJARU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C=O)C2=CC=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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